2-(3,5-dimethylisoxazol-4-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
This compound features a hybrid heterocyclic scaffold comprising two isoxazole rings (3,5-dimethylisoxazol-4-yl and 5-methylisoxazol-3-yl) connected via a 1,2,4-oxadiazole linker and an acetamide group. The 1,2,4-oxadiazole moiety enhances rigidity and bioavailability, while the methyl substituents on the isoxazole rings may influence lipophilicity and steric interactions. Structural elucidation of similar compounds often employs X-ray crystallography tools like SHELXL, which is critical for confirming stereochemistry and intermolecular interactions .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-7-4-11(18-21-7)14-16-13(23-19-14)6-15-12(20)5-10-8(2)17-22-9(10)3/h4H,5-6H2,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZXZANACXFXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel synthetic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure features two isoxazole rings and an oxadiazole moiety, which are known to contribute to its biological properties. The synthesis typically involves multi-step reactions that include cyclization and acylation processes. The detailed synthetic route can be found in relevant literature .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of isoxazole and oxadiazole exhibit significant antimicrobial activity. For instance, the compound was tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results indicate that it possesses potent antimicrobial effects, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of the Compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma) cells. The compound exhibited varying levels of cytotoxicity depending on the concentration and exposure time. Notably, at higher concentrations (100 µM), significant cytotoxic effects were observed, while lower concentrations often resulted in enhanced cell viability .
Table 2: Cytotoxicity Results
| Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 200 | 68 | 73 |
| 100 | 92 | 79 |
| 50 | 96 | 97 |
| 25 | 103 | 118 |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of key enzymes related to microbial growth and biofilm formation. The presence of the oxadiazole moiety is thought to enhance its interaction with biological targets .
Case Studies
A comprehensive study involving a series of synthesized derivatives of the compound highlighted its potential as an antimicrobial agent. The derivatives were assessed for their activity against various pathogens and were found to outperform established antibiotics in certain cases .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with isoxazole and oxadiazole moieties exhibit anti-inflammatory effects. The compound shows promise as an IL-17A modulator, which is significant in treating autoimmune diseases like psoriasis and rheumatoid arthritis. The modulation of IL-17A pathways can reduce inflammation and improve patient outcomes .
Neuroprotective Effects
Studies have highlighted the potential of similar compounds in treating neurodegenerative diseases such as Alzheimer's disease. The structural components of 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suggest it could inhibit tau protein aggregation, a hallmark of Alzheimer's pathology. This inhibition could lead to neuroprotection and improved cognitive function .
Antiviral Activity
The compound has been evaluated for its antiviral properties against Hepatitis B virus (HBV). Molecular docking studies suggest that it interacts effectively with the HBV capsid, inhibiting viral replication in vitro. This application is critical given the global burden of HBV infections .
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various pathogens. The presence of isoxazole and oxadiazole rings is often associated with enhanced biological activity against bacteria and fungi .
Data Tables
Case Study 1: IL-17A Modulation
A recent patent describes the synthesis and evaluation of IL-17A modulators that include the compound under discussion. In preclinical trials, these modulators showed a significant reduction in inflammatory markers in animal models of psoriasis, suggesting a viable therapeutic pathway for human applications .
Case Study 2: Neuroprotection in Alzheimer’s Disease
Another study focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to amyloid-beta toxicity. The results indicated that treatment with the compound led to reduced cell death and improved cell viability, supporting further investigation into its use for Alzheimer's treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
*Reported values (6.554 and 6.815) likely correspond to biological activity scores (e.g., pIC₅₀, binding affinity), though exact metrics are unspecified in the source .
Key Findings:
Scaffold Differences: The target compound’s 1,2,4-oxadiazole linker contrasts with the indolin-2-one core in Compounds 55 and 54. Oxadiazoles are associated with improved metabolic stability compared to indolinone scaffolds, which may undergo faster oxidation .
Substituent Effects: Fluorine (Compound 55): Enhances electronegativity and membrane permeability but may reduce solubility. 6.554) . Methyl Groups (Target Compound): Likely improve lipophilicity and steric shielding, which could enhance oral bioavailability but reduce aqueous solubility.
Biological Activity Trends: Polar substituents (e.g., -OH in Compound 56) correlate with higher activity, suggesting that hydrogen-bond donors enhance target interactions. The target compound’s methyl groups may prioritize pharmacokinetic optimization over potency.
Q & A
Q. Key Characterization :
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
- ¹H NMR : Look for isoxazole methyl singlets (δ 2.2–2.5 ppm) and oxadiazole CH₂ (δ 4.5–5.0 ppm).
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., C₁₆H₁₇N₅O₄: 355.13 g/mol).
- Multinuclear NMR : Use ¹³C NMR to resolve quaternary carbons in oxadiazole (δ 155–165 ppm) and isoxazole rings (δ 95–110 ppm).
- HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water gradient).
Contingency : If crystallinity is achieved, employ X-ray crystallography (SHELXL refinement) to resolve ambiguities in regiochemistry.
Advanced: How should researchers design bioactivity studies for this compound?
Methodological Answer:
Target Selection : Prioritize assays based on structural analogs. For example:
- Antidiabetic Activity : Measure glucose uptake in 3T3-L1 adipocytes (cf. ’s hypoglycemic thiazolidinedione derivatives).
- Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HCT-116) with IC₅₀ calculations (as in ).
Dose-Response Curves : Include positive controls (e.g., metformin for antidiabetic assays) and triplicate measurements.
Mechanistic Studies : Perform Western blotting for kinase targets (e.g., AMPK) or apoptosis markers (caspase-3).
Data Interpretation : Use ANOVA to compare activity across substituent variants (e.g., methyl vs. methoxy groups).
Advanced: How can computational modeling predict this compound’s binding interactions?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with targets like PPARγ (for antidiabetic activity). Focus on:
- Hydrogen bonding between acetamide carbonyl and Arg288.
- π-π stacking of isoxazole/oxadiazole rings with hydrophobic pockets.
MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability.
QSAR Analysis : Correlate substituent electronegativity with bioactivity using Hammett constants.
Validation : Compare docking scores with experimental IC₅₀ values to refine models.
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?
Methodological Answer:
Variable Isolation : Test substituent effects systematically. For example:
- Replace 5-methylisoxazole with 5-phenyl to assess steric vs. electronic contributions.
- Modify the oxadiazole linker length (e.g., –CH₂– vs. –CH₂CH₂–).
Statistical Tools : Apply Design of Experiments (DoE) to optimize reaction conditions and minimize confounding variables (e.g., temperature, solvent polarity).
Meta-Analysis : Cross-reference bioactivity data from analogs (e.g., vs. 6) to identify conserved pharmacophores.
Case Study : If antiproliferative activity decreases with electron-withdrawing groups, hypothesize disrupted π-π interactions and validate via SPR binding assays.
Advanced: What crystallographic challenges arise in resolving this compound’s structure?
Methodological Answer:
Crystal Growth : Use slow evaporation (acetonitrile/chloroform) to obtain diffractable crystals.
Refinement Issues : Address disorder in oxadiazole-methyl groups using SHELXL’s PART and SIMU instructions.
Validation : Check R-factor convergence (<5%) and validate hydrogen positions via Hirshfeld surface analysis.
Example : A 1.2 Å resolution structure would resolve isoxazole/oxadiazole torsion angles (±5° accuracy).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
